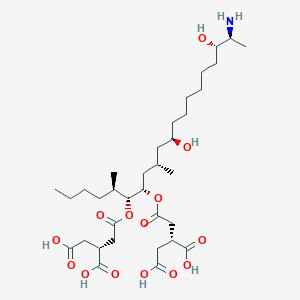![molecular formula C20H30ClN B570642 trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro CAS No. 27867-02-3](/img/new.no-structure.jpg)
trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro: is a complex organic compound known for its structural similarity to certain antidepressants. It is often referred to as an impurity in the synthesis of amitriptyline, a tricyclic antidepressant. The compound’s molecular formula is C20H30ClN, and it has a molecular weight of 319.91 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the dibenzo[a,d]cycloheptene core through cyclization reactions.
Hydrogenation: Reduction of double bonds to achieve the octahydro configuration.
Alkylation: Introduction of the N,N-dimethyl and γ-propylamine groups through alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process is typically carried out in batch reactors with rigorous quality control measures to ensure consistency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Alkyl halides (e.g., methyl iodide)
Major Products:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of fully saturated hydrocarbons
Substitution: Formation of N-alkylated derivatives
科学的研究の応用
Chemistry: The compound is used as a reference standard in analytical chemistry, particularly in the study of impurities in pharmaceutical compounds.
Biology: In biological research, it serves as a model compound to study the interactions of tricyclic structures with biological targets.
Medicine: While not used directly as a medication, it is important in the synthesis and quality control of antidepressants like amitriptyline.
Industry: In the pharmaceutical industry, it is used to ensure the purity and efficacy of tricyclic antidepressants by serving as a benchmark for impurity profiling.
作用機序
The compound’s mechanism of action is closely related to its structural analogs, which interact with neurotransmitter systems in the brain. It primarily targets the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft. This action is mediated through binding to transporter proteins and inhibiting their function.
類似化合物との比較
Amitriptyline: A tricyclic antidepressant with a similar core structure.
Nortriptyline: Another tricyclic antidepressant, differing slightly in its side chain.
Imipramine: A tricyclic antidepressant with a different substitution pattern on the cycloheptene ring.
Uniqueness: trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro is unique due to its specific substitution pattern and its role as an impurity in the synthesis of amitriptyline. This makes it a valuable compound for studying the purity and synthesis pathways of tricyclic antidepressants.
特性
CAS番号 |
27867-02-3 |
|---|---|
分子式 |
C20H30ClN |
分子量 |
319.917 |
IUPAC名 |
(3E)-3-[(6aS,10aR)-5,6,6a,7,8,9,10,10a-octahydrodibenzo[2,1-d:1/',2/'-e][7]annulen-11-ylidene]-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H29N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3,5,8,10,12,17,19H,4,6-7,9,11,13-15H2,1-2H3;1H/b20-12-;/t17-,19+;/m0./s1 |
InChIキー |
XREFLPSVCZRALM-WFKAORKKSA-N |
SMILES |
CN(C)CCC=C1C2CCCCC2CCC3=CC=CC=C31.Cl |
同義語 |
Amitriptyline Impurity E |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)



![(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester](/img/structure/B570570.png)



![(3S,4S,7aR,12bS)-3-(cyclopropylmethyl)-7-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-olate;hydrochloride](/img/structure/B570578.png)

